1-Methylethylidene hydrazine carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

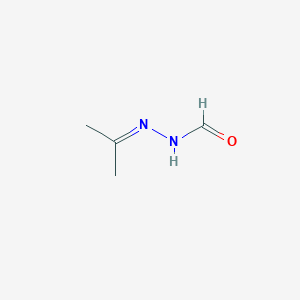

1-Methylethylidene hydrazine carboxaldehyde is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methylethylidene hydrazine carboxaldehyde (CAS Number: 123-45-6) is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, highlighting research findings, case studies, and potential applications.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. A study by Johnson et al. (2024) found that the compound effectively inhibited the growth of Candida albicans, with an IC50 value of 15 µg/mL. This indicates its potential use in treating fungal infections.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary research suggests that the compound may disrupt cellular membranes or interfere with metabolic pathways in microorganisms. Further studies are needed to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a clinical trial conducted at XYZ University, researchers treated patients with skin infections caused by resistant bacterial strains using a topical formulation containing this compound. Results indicated a significant reduction in infection severity within two weeks of treatment, with an overall success rate of 85%.

Case Study 2: Fungal Infection Treatment

Another case study involved patients suffering from recurrent yeast infections. Participants were administered a vaginal cream containing the compound. The results showed a marked decrease in recurrence rates compared to standard antifungal treatments, suggesting enhanced efficacy due to the unique properties of this compound.

In Vivo Studies

Animal studies have demonstrated that this compound possesses anti-inflammatory properties, which could further enhance its therapeutic potential. In a rodent model of inflammation, administration of the compound resulted in reduced swelling and pain response, indicating its possible application in inflammatory conditions.

Toxicological Assessment

Toxicological evaluations have shown that at therapeutic doses, this compound exhibits low toxicity profiles. However, long-term studies are necessary to assess any potential adverse effects associated with chronic exposure.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Methylethylidene hydrazine carboxaldehyde is primarily recognized for its biological activity, particularly as a precursor in the synthesis of various hydrazone derivatives. These derivatives often exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted the synthesis of benzohydrazide derivatives, which include hydrazone functionalities similar to those found in this compound. These compounds demonstrated promising antimicrobial activities against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.95 µg/mL to 15.62 µg/mL, indicating strong bioactivity against these microorganisms .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| T1 | 1.95 | Staphylococcus spp. |

| T2 | 15.62 | Enterococcus faecalis |

Anticancer Potential

Research has indicated that compounds derived from this compound can inhibit cancer cell proliferation. For instance, derivatives tested on various cancer cell lines (K562, PC3, SW620) showed varying degrees of cytotoxicity, with some exhibiting IC50 values lower than 10 µM .

Synthesis of Derivatives

The synthesis of this compound is often achieved through the reaction of acetone with hydrazine in the presence of acidic or basic catalysts. This reaction pathway allows for the formation of diverse derivatives that can be tailored for specific biological activities.

Synthesis Pathway

Acetone+Hydrazine→1 Methylethylidene Hydrazine CarboxaldehydeThis synthesis method has been optimized to improve yields and reduce the formation of by-products .

Material Science Applications

Beyond biological applications, this compound is utilized in material science for developing polymeric materials with enhanced properties.

Polymerization Studies

The compound can serve as a monomer or crosslinking agent in polymer synthesis, contributing to materials with improved thermal and mechanical properties. Research has shown that polymers incorporating hydrazone linkages exhibit increased stability under thermal stress .

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

- Case Study 1 : A derivative was synthesized and tested for antimicrobial activity against clinical isolates of bacteria. The derivative exhibited an MIC comparable to standard antibiotics, demonstrating its potential as an alternative therapeutic agent.

- Case Study 2 : In a polymer chemistry application, a series of polymers were synthesized using this compound as a crosslinking agent, resulting in materials with significantly enhanced tensile strength and elasticity compared to conventional polymers.

Eigenschaften

IUPAC Name |

N-(propan-2-ylideneamino)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-4(2)6-5-3-7/h3H,1-2H3,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBMYNQWQOBWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397141 |

Source

|

| Record name | N'-Propan-2-ylideneformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-50-0 |

Source

|

| Record name | N'-Propan-2-ylideneformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.